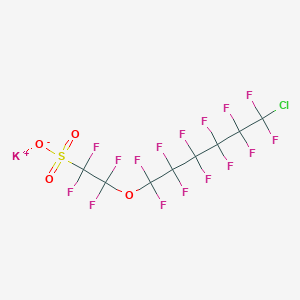Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate
CAS No.: 73606-19-6
Cat. No.: VC16208590
Molecular Formula: C8ClF16KO4S
Molecular Weight: 570.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73606-19-6 |
|---|---|
| Molecular Formula | C8ClF16KO4S |
| Molecular Weight | 570.67 g/mol |
| IUPAC Name | potassium;2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate |
| Standard InChI | InChI=1S/C8HClF16O4S.K/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28;/h(H,26,27,28);/q;+1/p-1 |
| Standard InChI Key | OWQCHLFKOGVODW-UHFFFAOYSA-M |
| Canonical SMILES | C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Formula
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate is characterized by a fully fluorinated carbon backbone interrupted by an ether oxygen atom and terminated with a sulfonate group. The chlorine atom at the ninth position introduces steric and electronic modifications that influence its reactivity and stability. The compound’s molecular formula, C8ClF16KO4S, reflects its eight-carbon chain, fluorine substituents, and potassium counterion (Table 1).
Table 1: Key Chemical Properties of Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate
| Property | Value |
|---|---|
| CAS Number | 73606-19-6 |
| Molecular Formula | C8ClF16KO4S |
| Molecular Weight (g/mol) | 570.67 |
| Primary Use | Mist suppressant, surfactant |
Physicochemical Properties
The compound’s perfluorinated structure confers exceptional thermal and chemical stability, with decomposition temperatures exceeding 300°C. Its solubility in polar solvents like water is limited (∼50 µg/L at 25°C), while it exhibits higher solubility in organic solvents such as methanol . The sulfonate group enhances ionic character, facilitating interactions with cationic species in industrial formulations.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis involves three key steps:
-
Chlorination: Perfluorination of a hydrocarbon precursor followed by selective chlorination at the ninth carbon.
-
Sulfonation: Reaction with sulfur trioxide to introduce the sulfonate group.
-
Neutralization: Treatment with potassium hydroxide to yield the final potassium salt.
Purification via recrystallization or chromatography ensures >98% purity, as required for industrial applications.
Industrial Manufacturing
Scaled-up production employs continuous-flow reactors for chlorination and sulfonation, achieving batch sizes of 500–1,000 kg. Quality control measures include ion chromatography to verify sulfonate content and mass spectrometry to detect residual impurities .
Applications and Functional Uses
Industrial Applications
F-53B’s primary use is as a mist suppressant in chromium electroplating, reducing airborne hexavalent chromium emissions by 70–90% . Its surfactant properties also make it valuable in firefighting foams and coating formulations.
Analytical Chemistry
In mass spectrometry, F-53B serves as an internal standard for quantifying PFAS in environmental samples due to its distinct fragmentation pattern .
Environmental Impact and Ecotoxicology
Persistence and Bioaccumulation
F-53B resists hydrolysis, photolysis, and microbial degradation, with half-lives exceeding 5 years in aquatic systems . Bioaccumulation factors (BAFs) of 1,200–1,800 have been reported in fish, comparable to PFOS .
Toxicity Profiles
-
Avian Development: In ovo exposure to 1500 ng/g F-53B reduced embryonic heart rate by 15% and increased hatchling liver mass by 8% in chickens .
-
Soil Microbiome: F-53B at 50 mg/kg altered extracellular enzyme activities, increasing soil organic matter decomposition rates by 12.18 mg C/kg/day .
Table 2: Comparative Toxicity of F-53B and PFOS
| Endpoint | F-53B (EC50) | PFOS (EC50) |
|---|---|---|
| Embryonic Heart Rate | 1,200 ng/g | 900 ng/g |
| Liver Enlargement | 1,500 ng/g | 1,200 ng/g |
Detection and Analytical Methodologies
Chromatographic Techniques
Liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is the gold standard. Retention times for F-53B range from 14.7–15.8 minutes using a C18 column and methanol-water gradients .
Table 3: LC-MS/MS Parameters for F-53B Detection
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 531 |
| Product Ion (m/z) | 351, 83 |
| Collision Energy | 29–31 eV |
Sample Preparation
Solid-phase extraction (SPE) with activated carbon achieves 85–92% recovery from water matrices . For biological tissues, accelerated solvent extraction (ASE) at 100°C and 1,500 psi is recommended .
Regulatory Framework and Mitigation Strategies
Global Regulatory Status
-
European Union: F-53B is monitored under the EU Water Framework Directive, with proposed limits of 0.1 µg/L in drinking water.
-
China: Classified as a “high-priority pollutant” since 2023, though no usage restrictions exist .
Alternatives and Remediation
Short-chain PFAS like perfluorobutanesulfonate (PFBS) show promise but require toxicity reassessment. Advanced oxidation processes (AOPs) using UV/persulfate degrade 80–90% of F-53B in wastewater.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume